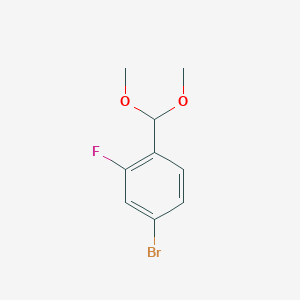

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBJMTAUCIBGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C(C=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593672 | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439814-87-6 | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439814-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-bromo-1-(dimethoxymethyl)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, a valuable halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. The primary focus of this document is the acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology for the preparation of this key building block.

Introduction: The Strategic Importance of Acetal Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, are particularly susceptible to unwanted side reactions in the presence of nucleophiles or strong bases. Masking the aldehyde functionality as an acetal is a widely employed and robust strategy to circumvent these issues.[1] The resulting acetal is stable under a broad range of reaction conditions, particularly neutral to strongly basic media, allowing for chemical modifications at other sites of the molecule.[1]

This compound, also known as 4-bromo-2-fluorobenzaldehyde dimethyl acetal, is the protected form of 4-bromo-2-fluorobenzaldehyde.[2] This protection strategy is crucial as it allows for selective reactions leveraging the reactivity of the aryl bromide, such as in various cross-coupling reactions, without interference from the aldehyde group. The aldehyde can be readily regenerated under mild acidic conditions when needed.[1]

Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and efficient route to this compound is the acid-catalyzed reaction of 4-bromo-2-fluorobenzaldehyde with methanol.[2]

The Underlying Mechanism

The formation of a dimethyl acetal is a reversible, acid-catalyzed nucleophilic addition of two equivalents of methanol to the aldehyde.[1][3][4] The reaction proceeds through a hemiacetal intermediate. The acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][4]

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H+) protonates the carbonyl oxygen of 4-bromo-2-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.[3][4][5]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[3][4]

-

Deprotonation: A base (such as another molecule of methanol) removes a proton to yield a neutral hemiacetal intermediate.[3][4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][5]

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[1][3]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.[3][4]

-

Final Deprotonation: Removal of a proton from the resulting intermediate regenerates the acid catalyst and yields the final dimethyl acetal product.[3][4]

To drive the equilibrium towards the acetal, it is essential to remove the water that is formed as a byproduct. In the presented protocol, the use of a 2M solution of hydrochloric acid in methanol provides both the acid catalyst and a large excess of the nucleophile (methanol), which helps to shift the equilibrium towards the product.[2] An alternative approach is to use a dehydrating agent, such as trimethyl orthoformate, which reacts with water to form methyl formate and methanol, effectively removing it from the reaction mixture.[6]

DOT Diagram: Mechanism of Acetal Formation

Caption: A simplified representation of the acid-catalyzed mechanism for dimethyl acetal formation.

Experimental Protocol

This protocol is adapted from a reported high-yield synthesis and has been elaborated with insights into practical execution and safety.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 5.0 g (24.6 mmol) | ≥96% |

| 2M Methanolic HCl | HCl in CH₃OH | - | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol) in a 2M solution of hydrochloric acid in methanol (100 mL).

-

Reaction: Stir the solution at ambient temperature (20-25 °C) for 2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8][9]

-

TLC System: A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

-

Procedure: Spot the starting material, the reaction mixture, and a co-spot of both on a silica gel TLC plate. The product, being less polar than the starting aldehyde, will have a higher Rf value. The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane.[8][9][10]

-

-

Work-up:

-

Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the resulting aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, then filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a liquid. The reported yield for this procedure is approximately 6.1 g (99%).[2]

DOT Diagram: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques. The reported ¹H NMR data is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 - 7.39 (m, 1H), 7.33 - 7.27 (m, 1H), 7.27 - 7.20 (m, 1H), 5.54 (s, 1H), 3.36 (s, 6H).[2]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] Avoid breathing dust and ensure thorough washing after handling.[11]

-

Methanol: A flammable liquid that is toxic if swallowed, in contact with skin, or if inhaled.[14][15][16][17][18] It can cause damage to organs, particularly the optic nerve and central nervous system.[14][15] Keep away from heat, sparks, and open flames.[14][15][16][17]

-

Hydrochloric Acid: A corrosive material that causes severe skin burns and eye damage.[19][20][21][22] It may also cause respiratory irritation.[19][20][22] Do not breathe vapors and avoid contact with skin and eyes.[19][20][21][22]

Conclusion

The acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde with methanolic HCl is a highly efficient, high-yielding, and straightforward method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably produce this important synthetic intermediate. The robustness of this protection strategy opens up a wide array of possibilities for subsequent chemical transformations, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Global Chemie ASCC Limited. (2017, March). SAFETY DATA SHEET Methanol. Retrieved from [Link]

-

Airgas. (n.d.). Methanol - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

-

Leah4sci. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To [chem.rochester.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 13. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. gcascc.com [gcascc.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. airgas.com [airgas.com]

- 19. fishersci.com [fishersci.com]

- 20. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 21. health.state.mn.us [health.state.mn.us]

- 22. seastarchemicals.com [seastarchemicals.com]

An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene: A Key Intermediate for Specialty Chemicals and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, fluorinated aromatic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, a versatile intermediate that serves as a stable, protected precursor to the highly reactive 4-bromo-2-fluorobenzaldehyde.

This document will delve into the core physical and chemical properties of this compound, provide detailed experimental protocols for its synthesis, and explore its reactivity and potential applications. As a senior application scientist, the aim is to present not just a collection of data, but a cohesive guide that explains the rationale behind its use and manipulation in a laboratory setting, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective use in synthesis, including purification and reaction setup. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrFO₂ | [1] |

| Molecular Weight | 249.08 g/mol | [1] |

| CAS Number | 439814-87-6 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 232.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.442 g/cm³ (Predicted) | [3] |

| Flash Point | 117.9 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | Inferred from related compounds |

Synthesis and Spectral Characterization: A Practical Guide

The most common and efficient route to this compound is through the protection of 4-bromo-2-fluorobenzaldehyde as its dimethyl acetal. This transformation is crucial as it masks the reactive aldehyde functionality, allowing for selective transformations at the aryl bromide position.

Experimental Protocol: Synthesis of this compound.[1]

This protocol details the acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

2 M Methanolic Hydrochloric Acid Solution

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-2-fluorobenzaldehyde (e.g., 5 g, 24.6 mmol) in a 2 M solution of hydrochloric acid in methanol (100 mL) in a round-bottom flask.

-

Stir the resulting solution at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess hydrochloric acid.

-

The resulting residue is this compound. The reported yield for this reaction is high, typically around 99%.[1]

Caption: Synthesis of this compound.

Spectral Data

A thorough characterization of the synthesized compound is essential for confirming its identity and purity.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 7.52-7.39 (m, 1H)

-

δ 7.33-7.27 (m, 1H)

-

δ 7.27-7.20 (m, 1H)

-

δ 5.54 (s, 1H)

-

δ 3.36 (s, 6H)

Expected ¹³C NMR, IR, and Mass Spectra:

-

¹³C NMR: The spectrum is expected to show signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic upfield shift due to the "heavy atom effect".[4] The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Signals for the acetal carbon (CH) and the two methoxy carbons (OCH₃) will also be present.

-

IR Spectroscopy: The infrared spectrum would likely display characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkages of the acetal, and C-Br and C-F stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of methoxy groups.

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of three key functional groups: the aryl bromide, the fluoro substituent, and the protected aldehyde.

Reactivity of the Aryl Bromide

The carbon-bromine bond is the most reactive site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various organoboron reagents to introduce new aryl or vinyl substituents. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6][7]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[8][9][10][11] This reaction is of high importance in medicinal chemistry as the aniline moiety is a key pharmacophore in many drug molecules.

Deprotection of the Dimethyl Acetal

The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality. It is resistant to many reaction conditions, including those used in cross-coupling reactions. When desired, the aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Acetone

-

Dilute aqueous hydrochloric acid

-

Stirring apparatus

Procedure:

-

Dissolve this compound in acetone.

-

Add dilute aqueous hydrochloric acid to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product can be isolated by extraction and purified by standard methods such as crystallization or chromatography.

Applications in Drug Discovery and Development

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the searched literature, its role as a precursor to 4-bromo-2-fluorobenzaldehyde highlights its importance. 4-Bromo-2-fluorobenzaldehyde is a key intermediate in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.[12] The acetal protection strategy allows for more complex synthetic routes where the aldehyde needs to be introduced at a later stage.

The presence of both a bromine and a fluorine atom on the benzene ring provides medicinal chemists with multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromo group can be functionalized via cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

Conclusion: A Strategically Important Synthetic Tool

This compound is a strategically important intermediate in organic synthesis. Its value lies in its role as a stable, protected form of the versatile building block, 4-bromo-2-fluorobenzaldehyde. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and applications. The ability to perform selective reactions at the aryl bromide position while the aldehyde is masked, followed by straightforward deprotection, makes this compound a valuable tool for researchers in drug discovery, materials science, and fine chemical synthesis. As the demand for complex, highly functionalized molecules continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). Molecules. Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]

-

Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved from [Link]

-

Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-2,4-dimethoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

p-Bromofluorobenzene - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem. (n.d.). Retrieved from [Link]

-

Benzene, 1,4-dibromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. nbinno.com [nbinno.com]

"4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene molecular structure"

An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and a validated protocol for its synthesis via acid-catalyzed acetalization. Furthermore, it explores the compound's synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 439814-87-6) is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular architecture is distinguished by three key functional groups strategically positioned on a benzene ring:

-

An Aryl Bromide: The bromine atom at the C4 position serves as a highly effective leaving group, making it an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1]

-

A Protected Aldehyde: The dimethoxymethyl group at the C1 position is a dimethyl acetal, a stable protecting group for a benzaldehyde functionality. This masking strategy is crucial as it renders the otherwise reactive aldehyde inert to nucleophilic or basic conditions often employed in cross-coupling reactions.[2] The aldehyde can be readily deprotected under acidic conditions when its reactivity is desired in a subsequent synthetic step.

-

A Fluorine Substituent: The fluorine atom at the C2 position influences the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of drug discovery, the incorporation of fluorine is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This unique combination of functionalities makes this compound a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of pharmaceuticals and advanced materials.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthetic intermediate. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 439814-87-6 | [4][5] |

| Molecular Formula | C₉H₁₀BrFO₂ | [4] |

| Molecular Weight | 249.08 g/mol | [4] |

| Exact Mass | 247.98482 u | [4] |

| Boiling Point | 232.9 °C at 760 mmHg | [4] |

| Density | 1.442 g/cm³ | [4] |

| Appearance | Colorless to pale yellow liquid | [3] (inferred) |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation.[6]

-

δ 7.52-7.20 (m, 3H): These signals in the aromatic region correspond to the three protons on the benzene ring. The multiplicity arises from complex coupling between the protons and the adjacent fluorine atom.

-

δ 5.54 (s, 1H): This singlet corresponds to the acetal proton (-CH(OCH₃)₂). Its downfield shift is characteristic of a proton attached to a carbon bonded to two electronegative oxygen atoms.

-

δ 3.36 (s, 6H): This strong singlet represents the six equivalent protons of the two methoxy (-OCH₃) groups.

-

2.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. For this compound, the spectrum is expected to show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the [M]+ and [M+2]+ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass is 247.98482 u.[4]

Synthesis and Purification

The most direct and common method for preparing this compound is the acid-catalyzed acetalization of its corresponding aldehyde, 4-Bromo-2-fluorobenzaldehyde.[6]

Causality of Experimental Design

The choice of reagents and conditions is dictated by the chemical principles of acetal formation. The aldehyde carbonyl is electrophilic, but not sufficiently so to react readily with a weak nucleophile like methanol. An acid catalyst (HCl) is introduced to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and initiating the reaction. Methanol serves as both the nucleophile and the solvent, ensuring a high concentration to drive the reaction forward. The reaction is an equilibrium; removal of the water byproduct or using a large excess of alcohol shifts the equilibrium toward the acetal product.[2] In this specific protocol, using a methanolic HCl solution provides both the alcohol and the catalyst in a convenient form.[6]

Detailed Experimental Protocol: Synthesis

-

Materials:

-

4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol)

-

2 M Methanolic Hydrochloric Acid Solution (100 mL)[6]

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

To a 250 mL round-bottom flask, add 4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol).[6]

-

Add 100 mL of a 2 M solution of hydrochloric acid in methanol.[6]

-

Stir the resulting solution at ambient temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction solution to a larger flask suitable for a rotary evaporator.

-

Concentrate the solution under reduced pressure to remove the methanol and excess HCl.

-

The resulting residue is the crude product, this compound. The reaction typically proceeds in high yield (e.g., 99%).[6]

-

Further purification, if necessary, can be achieved via vacuum distillation or column chromatography on silica gel.

-

-

Characterization: Confirm the identity of the product by comparing its ¹H NMR spectrum to the reference data.[6]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a substrate in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.

Sources

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 4. echemi.com [echemi.com]

- 5. This compound | 439814-87-6 [sigmaaldrich.com]

- 6. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

"spectroscopic data (NMR, IR, MS) of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. This compound serves as a key building block in organic synthesis, valued for its unique substitution pattern on the benzene ring which allows for diverse chemical transformations. The dimethoxymethyl group acts as a protected aldehyde, offering synthetic flexibility, while the bromo and fluoro substituents provide sites for cross-coupling reactions and modify the electronic properties of the molecule.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently verify the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons, the acetal methine proton, and the methoxy protons. The substitution pattern on the benzene ring—a fluorine atom at C2, a bromine atom at C4, and the dimethoxymethyl group at C1—removes all symmetry, rendering the three aromatic protons chemically non-equivalent.

-

Aromatic Protons (δ 7.0-7.8 ppm): These protons reside in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[2] The electron-withdrawing nature of the fluorine and bromine atoms will further shift these signals downfield.[3] The coupling patterns will be complex due to ortho, meta, and para couplings between the protons, as well as additional coupling to the fluorine atom.[4][5]

-

H-6: Expected to be a doublet of doublets, coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and to the fluorine at C-2 (meta coupling, J ≈ 4-5 Hz).

-

H-5: Expected to be a triplet of doublets (or a complex multiplet), coupled to H-6 and H-3 (ortho and para coupling, respectively) and the fluorine atom.

-

H-3: Expected to be a doublet of doublets, coupled to H-5 (para coupling, J ≈ 2-3 Hz) and the fluorine at C-2 (ortho coupling, J ≈ 9-10 Hz).

-

-

Acetal Methine Proton (-CH(OCH₃)₂): This proton is adjacent to two electronegative oxygen atoms, resulting in a significant downfield shift, typically appearing as a singlet in the range of δ 5.4-5.6 ppm.

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are shielded relative to the acetal proton and are expected to appear as a sharp singlet around δ 3.3-3.4 ppm.[6]

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.6 - 7.8 | dd | J(H-F)ortho ≈ 9-10, J(H-H)para ≈ 2-3 | 1H | H-3 |

| ~ 7.4 - 7.6 | m | - | 1H | H-5 |

| ~ 7.1 - 7.3 | dd | J(H-H)ortho ≈ 8-9, J(H-F)meta ≈ 4-5 | 1H | H-6 |

| ~ 5.5 | s | - | 1H | -CH (OCH₃)₂ |

| ~ 3.3 | s | - | 6H | -CH(OCH₃ )₂ |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: Utilize a 300 or 400 MHz NMR spectrometer. Insert the NMR tube, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1]

-

Data Acquisition: Set standard acquisition parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[1]

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale using the TMS reference signal.

Logical Workflow for ¹H NMR Spectral Analysis

Caption: Workflow for ¹H NMR spectral interpretation.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: Predicting the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.[8] Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be non-equivalent, resulting in nine distinct signals.

-

Aromatic Carbons (δ 110-160 ppm): Carbons directly attached to electronegative substituents (F, Br, O) will show the most significant shifts. The carbon attached to fluorine (C-2) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to fluorine.[9] The carbon attached to bromine (C-4) will be shifted downfield but is often broadened and of lower intensity. Aromatic carbons generally appear between 120-170 ppm.[3]

-

Acetal Carbon (-CH(OCH₃)₂): This carbon is bonded to two oxygen atoms and is expected in the range of δ 100-105 ppm.

-

Methoxy Carbons (-OCH₃): The two methoxy carbons are equivalent and will appear as a single peak around δ 55-60 ppm.[6]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155-160 | C-F | Large doublet (¹JCF ≈ 245 Hz) |

| ~ 130-135 | C-H (Aromatic) | |

| ~ 125-130 | C-CH(O)₂ | |

| ~ 120-125 | C-Br | |

| ~ 115-120 | C-H (Aromatic) | |

| ~ 110-115 | C-H (Aromatic) | |

| ~ 100-105 | -C H(OCH₃)₂ | |

| ~ 55-60 | -OC H₃ |

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with adjustments for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum to singlets (except for C-F coupling) and enhance the signal-to-noise ratio. A greater number of scans (e.g., 128 or more) is generally required.[8]

Infrared (IR) Spectroscopy

Expertise & Experience: Predicting the IR Spectrum

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the acetal (ether) functionality.

-

C-H Stretching: Aromatic C-H stretches appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy groups will be observed in the 2850-3000 cm⁻¹ region.[10]

-

C-O Stretching (Acetal): The most characteristic feature for the acetal group will be strong C-O stretching bands. Aryl alkyl ethers typically show two strong, distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[6][11][12]

-

Aromatic C=C Stretching: These appear as several medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretching: The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region, often overlapping with the C-O stretches. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.[13]

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium | Aromatic C=C Skeletal Vibrations |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1040 | Strong | Symmetric C-O-C Stretch |

| 1250-1100 | Strong | C-F Stretch |

| 600-500 | Medium | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or ZnSe crystal).[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

-

Sample Analysis: Place a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Expertise & Experience: Predicting the Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a standard technique that will induce reproducible fragmentation.[14]

-

Molecular Ion (M⁺•): The key diagnostic feature will be the molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15] The nominal molecular weight is 248 g/mol , so peaks are expected at m/z 248 and 250.

-

Fragmentation: EI is a high-energy ("hard") ionization technique, leading to extensive fragmentation.[14] The most likely initial fragmentation steps involve the acetal group, which is prone to cleavage.

-

Loss of a Methoxy Radical (•OCH₃): A prominent fragment at [M-31]⁺ (m/z 217 and 219) is expected from the loss of a methoxy radical. This results in a stabilized oxonium ion.

-

Loss of Formaldehyde (CH₂O): Subsequent fragmentation could involve the loss of formaldehyde (30 Da) from the [M-31]⁺ fragment.

-

Loss of the Acetal Proton: Loss of the methine proton can lead to an [M-1]⁺ peak.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.

-

Predicted Mass Spectrometry Data Summary

| Predicted m/z | Relative Intensity | Assignment |

| 248, 250 | Medium | [M]⁺• (Molecular Ion) |

| 217, 219 | High | [M - •OCH₃]⁺ |

| 187, 189 | Medium | [M - •OCH₃ - CH₂O]⁺ |

| 169 | Medium | [M - Br]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte as a sharp peak.

-

Ionization and Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[14] The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the title compound.

Conclusion

The structural verification of this compound relies on a synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific connectivity of the substituents, with C-F and H-F couplings providing definitive proof of the fluorine's position. IR spectroscopy will verify the presence of key functional groups, particularly the aromatic ring and the ether-like acetal. Finally, mass spectrometry will confirm the molecular weight and elemental composition (specifically the presence of bromine) through the characteristic isotopic pattern of the molecular ion. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- BenchChem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- Workman, J., & Smith, B. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.

- BenchChem. (n.d.). mass spectrometry fragmentation of 6-Bromo-2,3,4-trifluoroaniline.

- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.

- Mphahlele, M. J., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. NIH National Library of Medicine.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- The Royal Society of Chemistry. (2018). Supporting Information.

- van der Pijl, F., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH National Library of Medicine.

- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set).

- Beilstein Journals. (n.d.). Supplementary Information.

- Mass Spectrometry: Fragmentation. (n.d.). Mass Spectrometry: Fragmentation.

- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.

- BLD Pharm. (n.d.). 103291-07-2|4-Bromo-1-fluoro-2-methoxybenzene.

- ResearchGate. (2025, August 6). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals.

- Sigma-Aldrich. (n.d.). 4-bromo-1-fluorobenzene.

- Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.

- NIST WebBook. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- mzCloud. (2016, September 30). 4 Bromo 2 5 DMA.

- NIST WebBook. (n.d.). p-Bromofluorobenzene.

- ResearchGate. (n.d.). Figure 2. (A) Action spectra for the 4-bromo-1-ethyl-2-fluorobenzene....

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azooptics.com [azooptics.com]

- 9. rsc.org [rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

The Reactivity of the Carbon-Bromine Bond in Fluorinated Aromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry, agrochemistry, and materials science. The strategic incorporation of fluorine atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Central to the synthetic utility of these building blocks is the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for constructing complex molecular architectures. This guide provides an in-depth analysis of the C-Br bond's reactivity in fluorinated aromatic systems, offering field-proven insights into the underlying principles and practical applications that drive innovation in chemical synthesis.

Fundamental Principles: The Electronic Influence of Aromatic Fluorination

The reactivity of the C-Br bond in an aryl bromide is not static; it is dynamically influenced by the electronic environment of the aromatic ring. The introduction of highly electronegative fluorine atoms creates a nuanced interplay of electronic effects that dictates the bond's susceptibility to cleavage and transformation.

The Duality of Fluorine's Electronic Effects

Fluorine exerts two primary electronic effects on the aromatic ring, which in turn modulate the C-Br bond:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached.[3] This powerful, through-sigma-bond effect propagates across the aromatic ring, polarizing the carbon framework and influencing the C-Br bond.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect is most pronounced when fluorine is positioned ortho or para to the C-Br bond. However, due to the poor orbital overlap between carbon's 2p and fluorine's 2p orbitals, this resonance donation is significantly weaker than its inductive withdrawal.

The net result is that fluorine acts as a strong electron-withdrawing group via induction, which generally deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. This has profound consequences for the C-Br bond's reactivity.

Impact on C-Br Bond Properties

The strong inductive pull of fluorine increases the partial positive charge on the carbon atom of the C-Br bond, making it a more attractive site for nucleophilic attack.[4] Furthermore, this electron withdrawal can influence the C-Br bond dissociation energy (BDE). While a comprehensive table for variously substituted fluoro-bromobenzenes is complex, the general trend is that electron-withdrawing groups can subtly alter the energy required for homolytic cleavage, a key step in many radical and organometallic reactions. For instance, the BDE of the C-Br bond in CF3Br is approximately 64.5 kcal/mol.[5]

The following diagram illustrates how fluorine's electronic effects polarize the aromatic ring and influence the C-Br bond.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a fluorinated aryl bromide with an arylboronic acid.

Self-Validating System: This protocol incorporates best practices for ensuring reproducibility, including the use of a pre-catalyst for consistent activity and rigorous inert atmosphere techniques.

-

Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), cesium carbonate (Cs2CO3, 3.0 mmol), and the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%). [1]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., toluene/water mixture, 10:1, 5 mL) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [6][7] Fluorine's Impact: The reactivity of halogens as leaving groups in SNAr is counterintuitive: F > Cl > Br > I. [8]This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the C-X bond. [6][9]The high electronegativity of fluorine powerfully stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation and accelerating the overall reaction rate. [4][9]For SNAr to be effective, a strong electron-withdrawing group (like -NO2 or -CN) must be positioned ortho or para to the leaving group to delocalize the negative charge. [6][8] The presence of fluorine elsewhere on the ring further enhances this effect. A bromo-nitrobenzene substrate will be significantly more reactive if it also contains fluorine atoms, as they further withdraw electron density and stabilize the intermediate.

Caption: SNAr mechanism highlighting the rate-determining step.

Data Summary: Reactivity Comparison

The choice of reaction pathway is highly dependent on the substitution pattern and desired transformation. The following table summarizes the general reactivity trends.

| Reaction Type | Role of Fluorine | Key Requirement | Relative Reactivity of C-Br |

| Pd-Cross Coupling | Activates C-Br bond for oxidative addition | Pd(0) catalyst, ligand, base | Excellent substrate |

| SNAr | Activates the ring for nucleophilic attack | Strong EWG ortho/para to Br | Good, but C-F is often more reactive |

| Lithiation/Grignard | Can direct ortho-lithiation; complicates Mg insertion | Strong base (for lithiation) or activated Mg | Challenging due to side reactions |

Applications in Drug Development

The ability to selectively functionalize the C-Br bond in fluorinated aromatics is a powerful tool in drug discovery. It allows for the late-stage modification of complex molecules to optimize their pharmacological profiles. For example, many modern kinase inhibitors and central nervous system agents incorporate fluoroaromatic motifs constructed via palladium-catalyzed cross-coupling reactions. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation and can improve cell membrane permeability. [2]

Conclusion

The carbon-bromine bond in fluorinated aromatics is a linchpin of modern organic synthesis. Its reactivity is governed by the powerful electron-withdrawing nature of fluorine, which activates the bond towards oxidative addition in cross-coupling reactions and activates the entire ring towards nucleophilic aromatic substitution. By understanding these fundamental principles, researchers can harness the unique properties of these building blocks to design and execute efficient syntheses of novel molecules with applications ranging from pharmaceuticals to advanced materials. The continued development of sophisticated catalytic systems will undoubtedly expand the synthetic utility of fluorinated aryl bromides, enabling even greater molecular complexity to be achieved with precision and control.

References

- MacQueen, P. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Omega.

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry.

- Vonesh, H. L., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH.

- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.

- Various Authors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.

- Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. ResearchGate.

- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH.

- LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Ted D. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant Ask An Expert.

- Various Authors. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.

- Robert, C., & Al-Masri, A. (2020). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. MDPI.

- Szwarc, M., & Sehon, A. H. (1951). The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery.

Sources

- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wyzant.com [wyzant.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Dimethoxymethyl (DMM) Group: A Comprehensive Technical Guide for Alcohol Protection in Complex Synthesis

Abstract

In the landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This technical guide provides an in-depth exploration of the dimethoxymethyl (DMM) group as a robust and versatile protecting group for hydroxyl functionalities. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of DMM protection, offering a detailed examination of its chemical properties, mechanisms of installation and cleavage, and its strategic application in complex molecular syntheses. Through a synthesis of established principles and field-proven insights, this guide aims to equip the modern chemist with the necessary knowledge to effectively utilize the DMM group in their synthetic endeavors.

Introduction: The Strategic Imperative of Hydroxyl Protection

The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic chemistry. Its ability to act as a nucleophile, a proton donor, and a directing group makes it a key player in a vast array of chemical transformations. However, this inherent reactivity can also be a significant liability in the context of multi-step synthesis, where a specific reaction at a different site of a molecule is desired.[1][2] Unprotected hydroxyl groups can interfere with a wide range of common reagents, including organometallics, hydrides, and strong bases, leading to side reactions, reduced yields, and complex purification challenges.[3]

To circumvent these issues, chemists employ a strategy known as "protection," wherein the reactive hydroxyl group is temporarily converted into a less reactive derivative.[4] This "protecting group" must be stable to the conditions of the desired transformation and then be readily and selectively removed under mild conditions to regenerate the original hydroxyl group. The dimethoxymethyl (DMM) group, an acetal-type protecting group, offers a valuable combination of stability and controlled lability, making it a powerful tool in the synthetic chemist's arsenal.

The Dimethoxymethyl (DMM) Group: A Profile

The dimethoxymethyl group transforms a hydroxyl group (R-OH) into a dimethoxymethyl ether (R-O-CH(OCH₃)₂). Structurally, it is an acyclic acetal. Its utility stems from its stability under a broad range of non-acidic conditions while being susceptible to cleavage under controlled acidic conditions.[5]

Key Features of the DMM Protecting Group:

-

Stability: The DMM group is stable to a wide variety of reagents and reaction conditions, including strong bases, nucleophiles, organometallic reagents, and many reducing and oxidizing agents.[5]

-

Acid Lability: The acetal linkage is readily cleaved under acidic conditions, allowing for straightforward deprotection. The lability can be tuned by the choice of acid and reaction conditions.[5][6][7][8]

-

Orthogonality: The DMM group can be selectively removed in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers cleaved by fluoride, benzyl ethers cleaved by hydrogenolysis), enabling complex, multi-step synthetic strategies.[9][10]

The Chemistry of DMM Protection and Deprotection

The successful application of the DMM group hinges on a thorough understanding of the mechanisms governing its installation and removal.

Protection of Alcohols as DMM Ethers

The formation of a DMM ether from an alcohol is an acid-catalyzed process. A common and efficient method involves the reaction of the alcohol with dimethoxymethane in the presence of a solid acid catalyst.[11]

Mechanism of DMM Protection:

The reaction proceeds via an acid-catalyzed substitution. The acid catalyst protonates one of the methoxy groups of dimethoxymethane, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by the nucleophilic hydroxyl group of the substrate alcohol. Deprotonation of the resulting intermediate yields the DMM-protected alcohol.

Experimental Protocol: DMM Protection of a Primary Alcohol

This protocol is adapted from a general procedure for the methoxymethylation of alcohols using a solid acid catalyst.[11]

-

Materials:

-

Substrate alcohol (1.0 equiv)

-

Dimethoxymethane (10.0 equiv)

-

Mo(VI)/ZrO₂ catalyst (or another suitable solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane, if necessary)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Nitrogen or argon atmosphere

-

-

Procedure:

-

To a round-bottom flask charged with the substrate alcohol and dimethoxymethane, add the Mo(VI)/ZrO₂ catalyst.

-

The reaction can often be performed solvent-free. If the substrate has poor solubility, a minimal amount of an anhydrous solvent can be added.

-

Stir the mixture at a moderate temperature (e.g., 40 °C) under an inert atmosphere.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst and wash it with a suitable organic solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude DMM-protected alcohol.

-

Purify the product by flash column chromatography if necessary.

-

Deprotection of DMM Ethers

The cleavage of the DMM group is typically achieved under acidic conditions through hydrolysis. The choice of acid and reaction conditions allows for a degree of control over the deprotection, which is crucial for selective deprotection in the presence of other acid-labile groups.

Mechanism of DMM Deprotection:

The deprotection mechanism is essentially the reverse of the protection reaction. The acetal oxygen is protonated, leading to the elimination of one of the methoxy groups as methanol and the formation of an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the alcohol and releases formaldehyde dimethyl acetal, which can further hydrolyze.

Experimental Protocol: Acid-Catalyzed Deprotection of a DMM Ether

This is a general protocol for the acidic hydrolysis of acetals.[5]

-

Materials:

-

DMM-protected alcohol (1.0 equiv)

-

Aqueous acetic acid (e.g., 80% AcOH in water) or another suitable acidic solution (e.g., dilute HCl in THF/water)

-

Tetrahydrofuran (THF) or another suitable co-solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the DMM-protected alcohol in a mixture of THF and aqueous acetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude alcohol.

-

Purify the product by flash column chromatography if necessary.

-

Stability and Orthogonality of the DMM Group

The strategic advantage of any protecting group lies in its predictable stability profile. The DMM group, as an acetal, exhibits a clear dichotomy in its reactivity.

Table 1: Stability of the DMM Group under Common Reaction Conditions

| Reagent/Condition Category | Specific Reagents | Stability of DMM Group | Notes |

| Strong Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable | The acetal linkage is inert to nucleophilic attack by strong bases. |

| Nucleophiles | Amines, cyanides, azides | Stable | The DMM group is not susceptible to displacement by common nucleophiles. |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd-C | Stable | Stable to common hydride reducing agents and catalytic hydrogenation. |

| Oxidizing Agents | PCC, PDC, Swern oxidation, DMP | Stable | The DMM group is robust towards many common oxidizing agents used for the conversion of alcohols to carbonyls. |

| Acidic Conditions | Aqueous acids (e.g., HCl, H₂SO₄, AcOH), Lewis acids | Labile | The acetal linkage is readily cleaved under acidic conditions. The rate of cleavage depends on the acid strength and temperature.[5][6][7][8] |

This stability profile allows for the use of the DMM group in orthogonal protection schemes. For instance, a DMM-protected alcohol can be carried through a sequence of reactions involving basic conditions for the removal of an ester protecting group, followed by fluoride-mediated deprotection of a silyl ether, before the final acidic removal of the DMM group.

Comparative Analysis with Other Alcohol Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The DMM group offers a unique set of properties that make it advantageous in certain contexts.

Table 2: Comparison of DMM with Other Common Alcohol Protecting Groups

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Dimethoxymethyl (DMM) | R-O-CH(OCH₃)₂ | Acid catalysis (e.g., solid acid catalyst), dimethoxymethane | Mild to strong acid (e.g., AcOH, HCl)[5][6][7][8] | Stable to base, nucleophiles, and many redox reagents. | Labile to acid. |

| Methoxymethyl (MOM) | R-O-CH₂OCH₃ | Base, MOM-Cl or acid catalysis, dimethoxymethane[11][12] | Stronger acid than DMM (e.g., HCl, TFA)[3] | Similar stability to DMM. | Often requires stronger acidic conditions for cleavage compared to DMM. |

| Benzyl (Bn) | R-O-CH₂Ph | Base (e.g., NaH), BnBr | H₂/Pd-C, dissolving metal reduction | Stable to a wide range of conditions, including acid and base. | Not compatible with reactions involving catalytic hydrogenation. |

| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | Base, PMB-Cl | Oxidative cleavage (DDQ, CAN), stronger acid than DMM | Can be removed oxidatively, providing orthogonality to acid- and base-labile groups. | More acid-labile than Bn, but generally more stable than DMM. |

| Silyl Ethers (e.g., TBS) | R-O-Si(CH₃)₂(t-Bu) | Base (e.g., imidazole), TBS-Cl | Fluoride source (e.g., TBAF), acid | Orthogonal to many other protecting groups. Tunable stability. | Can be labile to acid. |

The DMM group occupies a valuable niche, offering a balance of stability and mild, acid-mediated deprotection. Its greater lability compared to the MOM group can be advantageous in sensitive substrates where harsh acidic conditions must be avoided.

Conclusion: The DMM Group as a Strategic Asset

The dimethoxymethyl (DMM) protecting group is a reliable and versatile tool for the temporary masking of hydroxyl functionalities in complex organic synthesis. Its robust stability towards a wide array of non-acidic reagents, coupled with its predictable and tunable lability under acidic conditions, makes it a valuable component of orthogonal protection strategies. By understanding the underlying mechanisms of its installation and cleavage, and by leveraging its distinct stability profile in comparison to other common protecting groups, researchers and drug development professionals can strategically employ the DMM group to streamline synthetic routes, enhance yields, and ultimately accelerate the discovery and development of new chemical entities.

References

-

Pratap, S. R., et al. (2018). Methoxymethylation of Substituted Alcohols using Dimethoxymethane over Mo(VI)/ZrO2. Asian Journal of Chemistry, 30(3), 655-660. [Link]

- Google Patents. (2014).

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

-

Wikipedia. (n.d.). Ether cleavage. [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

-

Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 634-641. [Link]

-

ResearchGate. (2025). A review on direct synthesis of dimethoxymethane | Request PDF. [Link]

-

ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable?. [Link]

-

Tundo, P., & Selva, M. (2002). Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. Green Chemistry, 4(6), 580-584. [Link]

-

Chemazon. (2025). Protection and Deprotection of Alcohol in Organic Chemistry. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Thieme.

-

Patil, S. S., et al. (2020). Solid acid catalyzed carboxymethylation of bio-derived alcohols: an efficient process for the synthesis of alkyl methyl carbonates. Scientific Reports, 10(1), 1-11. [Link]

-

LibreTexts. (2021). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

-

LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Semantic Scholar. (n.d.). A review on direct synthesis of dimethoxymethane. [Link]

-

ResearchGate. (2025). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

Chemistry with Caroline. (2021). Synthesis of Ethers from Alcohols. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. [Link]

-

Crich, D., & Li, W. (2007). A versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Journal of the American Chemical Society, 129(36), 11139-11147. [Link]

-

PubChem. (n.d.). Benzaldehyde dimethyl acetal. [Link]

-

ResearchGate. (2025). Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). Trends in organic peroxide (ROOR) formation in the reactions of C1–C4 alkyl peroxy radicals (RO2) in gas. [Link]

-

LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

eCampusOntario Pressbooks. (n.d.). 23.3 Formation of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

FooDB. (n.d.). Showing Compound (Dimethoxymethyl)benzene (FDB021246). [Link]

-

Chad's Prep. (n.d.). Acid Catalyzed Addition of an Alcohol. [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism –. [Link]

-

The Organic Chemistry Tutor. (2022). Alcohols To Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. [Link]

-

ResearchGate. (2025). Formation of Ethers from Alcohols with Chloride Complexes of Platinum(II) as Catalysts | Request PDF. [Link]

Sources

- 1. Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]